molecular formula C14H19NO3 B1356451 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid CAS No. 802882-13-9

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid

Cat. No.: B1356451
CAS No.: 802882-13-9
M. Wt: 249.3 g/mol
InChI Key: TVXLDLNBGHLXHL-UHFFFAOYSA-N
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Description

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid core with a pyrrolidine ring attached via a propoxy linker. The presence of the pyrrolidine ring imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Scientific Research Applications

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid is the Toll-like receptors (TLR) 7 and 9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .

Mode of Action

This compound interacts with TLR7 and TLR9, inhibiting their signaling in a variety of human and mouse cell types . It also inhibits the interaction between DNA and TLR9 in vitro . The compound’s ability to inhibit TLR7 and 9 signaling depends on two properties: weak interaction with nucleic acids and high accumulation in the intracellular acidic compartments where TLR7 and 9 reside .

Biochemical Pathways

The compound affects the TLR7 and TLR9 signaling pathways. Upon binding to their respective ligands, these receptors undergo a series of changes that lead to the activation of downstream signaling pathways, including the production of pro-inflammatory cytokines . By inhibiting TLR7 and TLR9, the compound can modulate these pathways and their downstream effects.

Pharmacokinetics

It is also predicted to be a CYP2D6 and CYP3A4 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other drugs.

Result of Action

The inhibition of TLR7 and TLR9 signaling by this compound can suppress immune responses. For instance, when administered to mice, these compounds suppress responses to challenge doses of cytidine-phosphate-guanidine (CpG)-containing DNA, which stimulates TLR9 .

Action Environment

Factors such as ph could potentially affect the compound’s accumulation in the intracellular acidic compartments where tlr7 and 9 reside

Biochemical Analysis

Biochemical Properties

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an increase in acetylcholine levels . Additionally, this compound has been shown to interact with monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin . The inhibition of monoamine oxidase by this compound can lead to altered neurotransmitter levels, which may have implications for neurological function and behavior.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By inhibiting acetylcholinesterase and monoamine oxidase, this compound can modulate the levels of acetylcholine, dopamine, and serotonin, thereby affecting neurotransmission and synaptic plasticity . Furthermore, this compound has been shown to impact gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism and growth . These effects on cell signaling and gene expression highlight the potential of this compound as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the pyrrolidine ring, which fits into the enzyme’s active site and prevents the breakdown of acetylcholine. Similarly, this compound interacts with monoamine oxidase by binding to its active site and inhibiting its catalytic activity . These enzyme-inhibitor interactions result in the accumulation of neurotransmitters, leading to altered cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to the degradation of the compound and a reduction in its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels in the brain . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are only present within a specific dosage range, beyond which adverse effects become prominent . These findings underscore the importance of careful dosage optimization in the use of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with enzymes and cofactors involved in neurotransmitter synthesis and degradation, affecting metabolic flux and metabolite levels . The interaction of this compound with monoamine oxidase also plays a crucial role in its metabolic pathways, as the inhibition of this enzyme can lead to altered levels of dopamine, serotonin, and other neurotransmitters .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is transported by organic anion transporters and other membrane proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues, such as the brain and liver, are influenced by its interactions with binding proteins and cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in neurotransmitter metabolism . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other regulatory proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 3-chloropropanol.

    Formation of Propoxy Intermediate: Benzoic acid is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(benzyloxy)propyl benzoate.

    Introduction of Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst, such as potassium tert-butoxide, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyrrolidin-1-yl-propoxy)-benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    2-(3-Pyrrolidin-1-yl-propoxy)-phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

    2-(3-Pyrrolidin-1-yl-propoxy)-benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness

2-(3-Pyrrolidin-1-yl-propoxy)-benzoic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-pyrrolidin-1-ylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(17)12-6-1-2-7-13(12)18-11-5-10-15-8-3-4-9-15/h1-2,6-7H,3-5,8-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXLDLNBGHLXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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